molecular formula C10H10N4O2 B13574608 Ethyl 4-(2-pyridinyl)-1H-1,2,3-triazole-5-carboxylate

Ethyl 4-(2-pyridinyl)-1H-1,2,3-triazole-5-carboxylate

Cat. No.: B13574608
M. Wt: 218.21 g/mol
InChI Key: DTMGEJSEMADCHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method starts with the esterification of nicotinic acid to yield an intermediate compound . This intermediate is then subjected to oxidation using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides . A nucleophilic substitution reaction with trimethylsilyl cyanide (TMSCN) follows, leading to the formation of another intermediate . Finally, this intermediate undergoes a reaction with sodium and ammonium chloride in ethanol solution to produce the desired compound .

Industrial Production Methods

Industrial production methods for ethyl 5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylate often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

Ethyl 5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of ethyl 5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylate lies in its combination of the triazole and pyridine rings, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

IUPAC Name

ethyl 5-pyridin-2-yl-2H-triazole-4-carboxylate

InChI

InChI=1S/C10H10N4O2/c1-2-16-10(15)9-8(12-14-13-9)7-5-3-4-6-11-7/h3-6H,2H2,1H3,(H,12,13,14)

InChI Key

DTMGEJSEMADCHK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNN=C1C2=CC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.